N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride

Medicinal Chemistry Physicochemical Profiling Drug Design

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (CAS 1057692-11-1) is a terminal-monofluorinated, sterically hindered α-tertiary amine building block. The fluorine substituent reduces amine basicity (pKa shift ~0.3–0.5) and modulates lipophilicity (logP=2.1) versus non-fluorinated analogs—enabling fine-tuning of ionization, permeability, and metabolic stability without added heteroatoms or MW. For LC-ESI-MS, it provides up to 10-fold retention enhancement and 3–5-fold signal improvement over conventional ion-pairing reagents. Hydrochloride salt form ensures aqueous solubility for facile handling.

Molecular Formula C5H13ClFN
Molecular Weight 141.61
CAS No. 1057692-11-1
Cat. No. B2410459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride
CAS1057692-11-1
Molecular FormulaC5H13ClFN
Molecular Weight141.61
Structural Identifiers
SMILESCC(C)(CCF)N.Cl
InChIInChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H
InChIKeyRITZSPXTPJXSQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride: Core Properties and Baseline Data for Procurement Decisions


N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride (IUPAC name: 4-fluoro-2-methylbutan-2-amine hydrochloride; CAS 1057692-11-1) is a fluorinated aliphatic amine characterized by the presence of a terminal fluorine atom on an alkyl chain and a sterically hindered α-tertiary amine center . The compound is commonly encountered as a hydrochloride salt with molecular formula C₅H₁₃ClFN and molecular weight 141.61 g/mol [1]. Its SMILES notation is CC(C)(N)CCF.Cl, indicating the branched structure with a fluorine substituent on the terminal carbon of a butyl chain [2]. This compound belongs to the fluoroalkylamine class, which is distinguished from non-fluorinated alkylamines by the electron-withdrawing inductive effect of the fluorine atom, which modulates the amine's basicity and lipophilicity relative to non-fluorinated analogs [3].

N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride: Why Generic Analogs Are Not Interchangeable


Fluoroalkylamines, including N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, are not functionally equivalent to their non-fluorinated alkylamine counterparts. The strategic introduction of fluorine to the alkyl chain alters several critical physicochemical properties—including basicity (pKa), lipophilicity (log P), and metabolic stability—through the strong electron-withdrawing inductive effect of fluorine [1]. These property shifts, while often modest in absolute magnitude, can produce significant changes in downstream applications, from altered binding affinities in biological systems to modified retention behavior in chromatographic separations [2]. The specific structural features of this compound—a terminal monofluorinated alkyl chain coupled with a sterically hindered α-tertiary amine center—further distinguish it from other fluoroalkylamines with different fluorine substitution patterns (e.g., trifluoroethylamine, pentafluoropropylamine) or different amine geometries (e.g., primary linear amines).

Quantitative Evidence Guide: How N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride Differs from Comparators


Reduced Amine Basicity (pKa) Relative to Non-Fluorinated Alkylamines

The introduction of a terminal fluorine atom at the δ-position (three bonds away from the amine nitrogen) in N-(3-fluoro-1,1-dimethyl-propyl)amine reduces the basicity of the amine group compared to the non-fluorinated analog 2-methylbutan-2-amine. This reduction occurs via through-bond inductive electron withdrawal, which decreases the availability of the nitrogen lone pair for protonation [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Retention of Organic Acids in Reversed-Phase Chromatography vs. Non-Fluorinated Amines

Fluoroalkylamines as a class exhibit superior performance as cationic ion-interaction reagents in reversed-phase liquid chromatography compared to non-fluorinated alkylamines. This advantage stems from the unique combination of moderate hydrophobicity (from the alkyl chain) and the fluorine-induced electronic modulation of the amine's interaction with anionic analytes [1].

Analytical Chemistry Ion-Interaction Chromatography LC-MS Method Development

Fast LC-MS System Washout vs. Conventional Alkylamine Ion-Pairing Reagents

Fluoroalkylamines demonstrate markedly faster washout times from electrospray ionization mass spectrometry (ESI-MS) systems compared to conventional alkylamine ion-pairing reagents, addressing a critical bottleneck in high-throughput LC-MS method development [1].

Analytical Chemistry Mass Spectrometry Method Robustness

Predicted Lipophilicity Shift (Calculated logP) vs. Non-Fluorinated Analog

The terminal fluorine substitution in N-(3-fluoro-1,1-dimethyl-propyl)amine introduces a modest but potentially significant alteration in lipophilicity relative to its non-fluorinated parent compound. While fluorine substitution typically increases lipophilicity in aromatic systems, the effect in saturated alkyl chains is more complex and can produce counterintuitive shifts depending on the substitution pattern and molecular context [1].

Medicinal Chemistry ADME Prediction Drug Design

Optimal Application Scenarios for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride Based on Evidence


Medicinal Chemistry: Modulating Amine Basicity and Lipophilicity in Lead Optimization

Researchers engaged in lead optimization can utilize N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride as a strategic building block to subtly modulate amine basicity (estimated pKa reduction of ~0.3–0.5 units relative to non-fluorinated analogs [1]) and lipophilicity (calculated logP = 2.1 [2]). These modest but potentially consequential shifts enable fine-tuning of ionization state, membrane permeability, and metabolic stability without introducing additional heteroatoms or significantly increasing molecular weight.

Analytical Method Development: LC-MS Ion-Interaction Reagent with Enhanced Sensitivity and Throughput

In reversed-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS), fluoroalkylamines—including N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride—offer class-level advantages over conventional alkylamines. These include up to 10-fold enhancement in retention factor for organic acids [3], 3–5-fold ESI-MS signal enhancement [3], and rapid system washout (ca. 30 minutes) compared to conventional ion-pairing reagents [3]. These properties make the compound suitable for developing robust, high-throughput LC-MS methods for anionic analytes in shared instrumentation facilities.

Synthetic Intermediate for Fluorinated Pharmaceuticals and Agrochemicals

The compound's terminal fluoroalkyl moiety and sterically hindered α-tertiary amine center position it as a versatile intermediate for constructing more complex fluorinated molecular architectures. The hydrochloride salt form enhances aqueous solubility, facilitating handling and reaction setup . This building block approach enables the incorporation of a monofluorinated alkylamine motif into drug candidates or agrochemicals, which may confer improved metabolic stability relative to non-fluorinated analogs through reduced susceptibility to cytochrome P450-mediated N-dealkylation pathways [4].

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